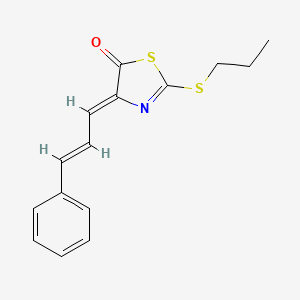
4-(3-phenyl-2-propen-1-ylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Vue d'ensemble
Description
4-(3-phenyl-2-propen-1-ylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, also known as PTZ-343, is a thiazolone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTZ-343 has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated by various scientific research studies.
Mécanisme D'action
4-(3-phenyl-2-propen-1-ylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one exerts its anti-inflammatory and antioxidant effects through the inhibition of various pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. The compound also activates the Nrf2/ARE pathway, leading to the upregulation of various antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Biochemical and Physiological Effects:
4-(3-phenyl-2-propen-1-ylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to possess significant anti-inflammatory and antioxidant effects, which can lead to the reduction of oxidative stress and inflammation in various tissues. The compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(3-phenyl-2-propen-1-ylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is its ability to inhibit various pro-inflammatory mediators and activate the Nrf2/ARE pathway, leading to the upregulation of various antioxidant enzymes. However, one of the major limitations of 4-(3-phenyl-2-propen-1-ylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 4-(3-phenyl-2-propen-1-ylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one. One potential area of research is the development of more water-soluble derivatives of 4-(3-phenyl-2-propen-1-ylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, which could increase its efficacy in various experimental settings. Another potential area of research is the study of 4-(3-phenyl-2-propen-1-ylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one in combination with other anti-inflammatory and antioxidant agents, which could lead to synergistic effects and increased therapeutic efficacy. Additionally, further studies are needed to elucidate the potential use of 4-(3-phenyl-2-propen-1-ylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one in the treatment of various inflammatory and oxidative stress-related diseases.
Applications De Recherche Scientifique
4-(3-phenyl-2-propen-1-ylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to possess significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and multiple sclerosis. The compound has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(4Z)-4-[(E)-3-phenylprop-2-enylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS2/c1-2-11-18-15-16-13(14(17)19-15)10-6-9-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3/b9-6+,13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWESBBOGNKDUHA-AWTKBBGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC=CC2=CC=CC=C2)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C=C\C2=CC=CC=C2)/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



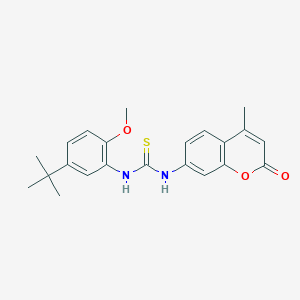
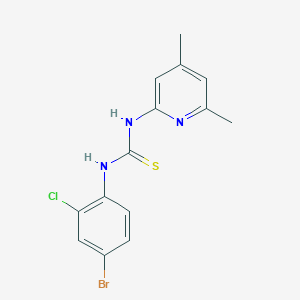
![N-(4-chlorophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4695937.png)
![N-mesityl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4695943.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4695965.png)
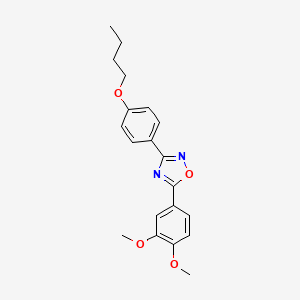
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4695983.png)
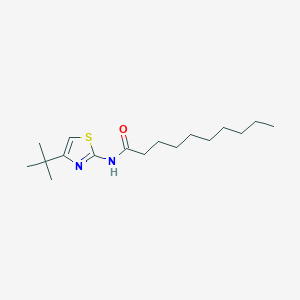
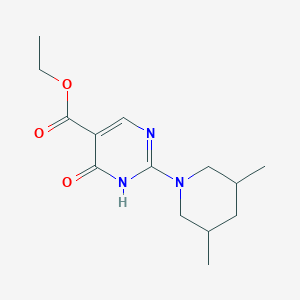
![N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4696001.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4696004.png)
![N-(2-fluorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4696014.png)
![1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine](/img/structure/B4696020.png)